1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H13ClFN. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom attached to a naphthalene ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The naphthalene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Fluorination: The amine group is then fluorinated to introduce the fluorine atom.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely .
Chemical Reactions Analysis
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluoronaphthalen-1-yl)ethanone: This compound lacks the amine group and has different chemical properties and applications.
1-(4-Fluoronaphthalen-1-yl)ethanol: The presence of a hydroxyl group instead of an amine group results in different reactivity and uses.
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine: The free base form of the compound without the hydrochloride salt.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various specialized applications .
Properties
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZHOJLKGIDNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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